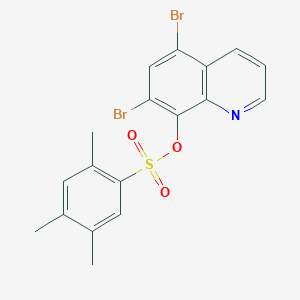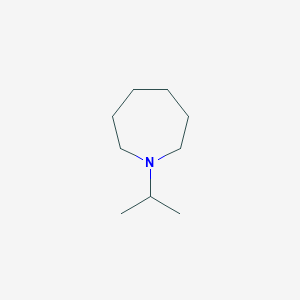![molecular formula C20H17ClN6O B15109554 N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B15109554.png)
N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorobenzyl group, and an acetamide moiety. It has been studied for its potential as an inhibitor of protein kinase B (PKB or Akt), a key enzyme involved in various cellular processes such as growth, survival, and metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine core reacts with a chlorobenzyl halide in the presence of a base.
Attachment of the acetamide moiety: The final step involves the acylation of the amino group on the phenyl ring with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a tool for studying cellular signaling pathways, particularly those involving protein kinase B (PKB or Akt).
Medicine: As a potential therapeutic agent for the treatment of cancer and other diseases where PKB is implicated. It has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: As a precursor for the development of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. By inhibiting PKB, the compound can disrupt various cellular processes such as cell proliferation, survival, and metabolism, leading to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target PKB and have similar inhibitory effects.
4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are structurally related and exhibit ATP-competitive inhibition of PKB.
Uniqueness
N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its specific structural features, such as the presence of the chlorobenzyl group and the acetamide moiety, which contribute to its high selectivity and potency as a PKB inhibitor. This compound has shown superior oral bioavailability and metabolic stability compared to some of its analogs, making it a promising candidate for further development as a therapeutic agent.
属性
分子式 |
C20H17ClN6O |
|---|---|
分子量 |
392.8 g/mol |
IUPAC 名称 |
N-[4-[[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)25-15-6-8-16(9-7-15)26-19-17-10-24-27(20(17)23-12-22-19)11-14-4-2-3-5-18(14)21/h2-10,12H,11H2,1H3,(H,25,28)(H,22,23,26) |
InChI 键 |
AKNRPPFMZPCCPE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15109471.png)
![(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109474.png)
![N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109476.png)
![4-(2-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15109479.png)
![(2Z)-7-[(dibutylamino)methyl]-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109483.png)
![(4-tert-butylphenyl)(5-methylidene-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5H)-yl)methanone](/img/structure/B15109494.png)

![2-Methyl-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B15109510.png)
![(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one](/img/structure/B15109513.png)
![(2Z)-2-(2-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15109526.png)
![5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[2-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15109532.png)

![(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-[3-(morpholin-4-yl)propyl]-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15109543.png)

